3-Chloro-4-ethoxy-5-fluorophenol

Synthetic Chemistry Crystallization Intermediate Handling

Researchers requiring well-defined trisubstituted phenols for SAR exploration often face inconsistent purity and unpredictable reactivity. 3-Chloro-4-ethoxy-5-fluorophenol solves this with a sharp melting point (86-90 °C), certified ≥97 % purity, and a precisely balanced electron-donating/withdrawing substituent pattern. • Melting point 86-90 °C enables straightforward recrystallization, reducing solvent use and raising gram-scale yields. • XLogP = 2.6 positions the compound in the CNS drug-like lipophilicity window and provides a 3- to 5-fold membrane-partitioning advantage over its methoxy analog. • Demonstrated absence of 5-lipoxygenase inhibition at 100 µM makes it an ideal negative-control building block for focused libraries.

Molecular Formula C8H8ClFO2
Molecular Weight 190.6 g/mol
CAS No. 1017778-82-3
Cat. No. B1647315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-ethoxy-5-fluorophenol
CAS1017778-82-3
Molecular FormulaC8H8ClFO2
Molecular Weight190.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1Cl)O)F
InChIInChI=1S/C8H8ClFO2/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4,11H,2H2,1H3
InChIKeySBGFBMVWWJYFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-ethoxy-5-fluorophenol Identity & Physicochemical Profile


3-Chloro-4-ethoxy-5-fluorophenol is a trisubstituted phenolic building block (C₈H₈ClFO₂, MW 190.60 g/mol) carrying chloro, ethoxy, and fluoro substituents on the same aromatic ring [1]. It is commercially supplied as a crystalline solid with a melting point of 86–90 °C and a certified purity of ≥97 % . Its computed partition coefficient (XLogP3-AA = 2.6), topological polar surface area (29.5 Ų), and hydrogen-bond donor/acceptor counts (1/3) place it in a physicochemical space distinct from its methyl-ether or non-halogenated analogs, directly influencing its reactivity and purification behaviour during synthesis [2].

3-Chloro-4-ethoxy-5-fluorophenol: Why Analogs Fall Short


The simultaneous presence of an electron-withdrawing fluorine, a moderate electron-donating ethoxy group, and a chlorine atom para to the hydroxyl creates a unique electronic and steric landscape on the phenol ring [1]. Substituting a methoxy for the ethoxy group (e.g., 3-chloro-4-methoxy-5-fluorophenol) reduces lipophilicity (predicted XLogP ~2.1 vs 2.6) and alters crystallinity, which affects both reaction solubility and intermediate isolation . Replacing chlorine with hydrogen or bromine shifts the ring's electrophilicity and hydrogen-bonding capacity, changing cross-coupling reactivity and target-binding potential. The quantitative evidence below shows that even structurally close analogs diverge measurably in physical properties, documented biological activity profiles, and proven synthetic utility.

3-Chloro-4-ethoxy-5-fluorophenol Head-to-Head Evidence


Crystallinity-Driven Isolation Advantage

The melting point of 3-chloro-4-ethoxy-5-fluorophenol is reported as a narrow range of 86–90 °C, indicative of high crystallinity . In contrast, the methyl-ether analog 3-chloro-4-methoxy-5-fluorophenol typically melts as a low-melting solid or oil (literature mp 58–62 °C), making it harder to purify by recrystallization and to handle as a free-flowing powder [1]. This 24–28 °C difference directly translates into simpler isolation, higher batch-to-batch consistency, and reduced solvent use during purification.

Synthetic Chemistry Crystallization Intermediate Handling

Lipophilicity Advantage in Membrane Partitioning

The computed partition coefficient (XLogP3-AA) of 3-chloro-4-ethoxy-5-fluorophenol is 2.6 [1]. The closest non-fluorinated analog, 3-chloro-4-ethoxyphenol, exhibits a lower XLogP of 1.9, while the methyl-ether variant 3-chloro-4-methoxy-5-fluorophenol has an XLogP of approximately 2.1 [2]. This 0.5–0.7 log-unit increase predicts a 3- to 5-fold greater partitioning into lipid bilayers, which can be decisive for passive membrane permeability in cell-based assays.

Drug Design ADME Lipophilicity

5-Lipoxygenase Inactivity as Selectivity Baseline

In a ChEMBL-reported enzymatic assay, 3-chloro-4-ethoxy-5-fluorophenol was evaluated against rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and showed no significant inhibition (NS) [1]. By contrast, the structurally related 3-chloro-4-ethoxyphenol has been associated with dihydroorotase inhibition (IC₅₀ = 180 µM) in a separate BindingDB entry [2]. This documented lack of activity against a key inflammatory enzyme establishes a clean selectivity baseline, making the compound a preferred negative-control or scaffold-hopping starting point when 5-LO inhibition is undesirable.

Enzyme Inhibition Selectivity Screening 5-Lipoxygenase

3-Chloro-4-ethoxy-5-fluorophenol Application Scenarios


CETP Inhibitor Intermediate Synthesis

Patents describing phenoxyethoxy CETP inhibitors (e.g., US-9000043-B2) highlight trisubstituted phenols as key intermediates. The title compound's ethoxy handle and halogen pattern match the substitution requirements for early-stage SAR exploration of this cardiovascular target class . Its sharp melting point (86–90 °C) simplifies intermediate isolation during acylation or alkylation steps.

5-Lipoxygenase Selectivity Probe

Because the compound demonstrates no significant inhibition of 5-lipoxygenase at 100 µM , it serves as an ideal negative-control building block when designing focused libraries where 5-LO activity must be excluded. This contrasts with structurally similar phenols that show measurable enzyme inhibition .

CNS-Penetrant Fragment Library Building Block

The measured XLogP of 2.6 places the compound within the preferred lipophilicity range (1–3) for CNS drug-like fragments, while the fluorine atom provides a metabolic soft spot resistant to oxidative metabolism. Procurement of this specific analog over the methoxy version (XLogP ≈2.1) delivers a 3- to 5-fold membrane-partitioning advantage .

Recrystallization-Friendly Scale-Up Intermediate

With a melting point range of 86–90 °C and a purity of 97 % , this compound is more amenable to recrystallization-based purification than its lower-melting methoxy analogs. This reduces solvent consumption and increases recovery yields during gram-scale synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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